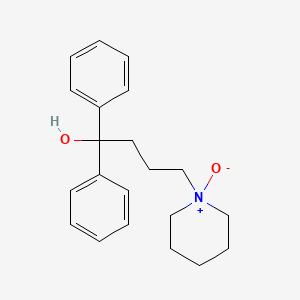
Difenidol N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difenidol N-Oxide is a chemical compound with the molecular formula C21H27NO2 It is a derivative of difenidol, an antiemetic agent used to prevent and treat nausea and vomiting associated with various medical conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
Difenidol N-Oxide can be synthesized through the oxidation of difenidol. One common method involves the use of hydrogen peroxide as the oxidizing agent in an aqueous reaction medium. The reaction is typically carried out in the presence of an oxygen-containing organic solvent, such as glacial acetic acid or acetone, to enhance the oxidation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Difenidol N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to difenidol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, perbenzoic acid, and peroxyacetic acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated reagents and strong bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce difenidol or other reduced compounds.
Scientific Research Applications
Difenidol N-Oxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular components and enzymes.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of Difenidol N-Oxide involves its interaction with specific molecular targets and pathways. It is thought to exert its effects by diminishing vestibular stimulation and depressing labyrinthine function. As an antimuscarinic agent, it interacts with muscarinic acetylcholine receptors, particularly M1, M2, M3, and M4 receptors . This interaction may occur at the vestibular nuclei and the vestibular periphery, where these receptors are expressed.
Comparison with Similar Compounds
Similar Compounds
Trimethylamine-N-oxide (TMAO): A compound with potential relevance for cancer and cardiovascular diseases.
Pyridine-N-oxide: An aromatic amine oxide with distinct chemical properties.
Nitrones: Oxides of imines with unique reactivity compared to amine and pyridine-N-oxides.
Uniqueness of Difenidol N-Oxide
This compound is unique due to its specific chemical structure and its potential applications in medicinal chemistry. Its ability to interact with muscarinic acetylcholine receptors and its role as an antiemetic agent distinguish it from other N-oxide compounds.
Properties
Molecular Formula |
C21H27NO2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-(1-oxidopiperidin-1-ium-1-yl)-1,1-diphenylbutan-1-ol |
InChI |
InChI=1S/C21H27NO2/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22(24)16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-10,15-18H2 |
InChI Key |
BVMACPVGCLLIIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[N+](CC1)(CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


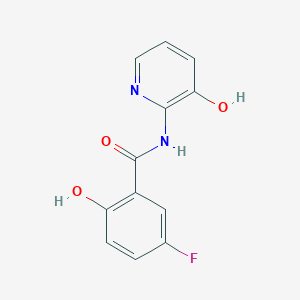
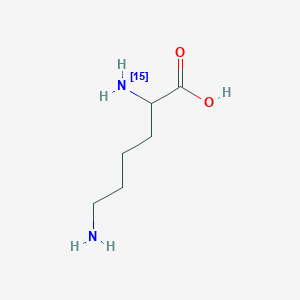
![(3S,5S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B13416093.png)
amino]-N-(2-hydroxyethyl)-N,N-dimethyl-, inner salt](/img/structure/B13416097.png)
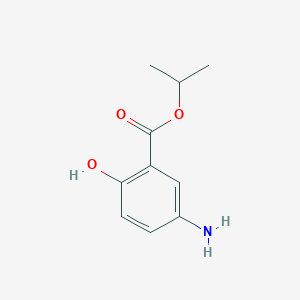
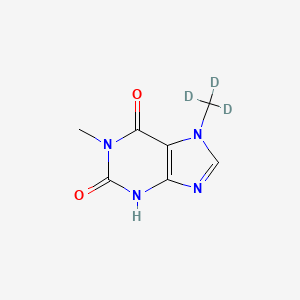


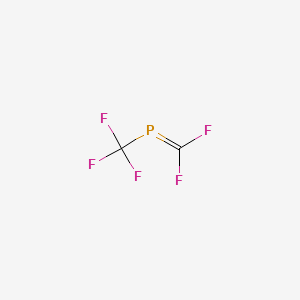
![4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one](/img/structure/B13416132.png)
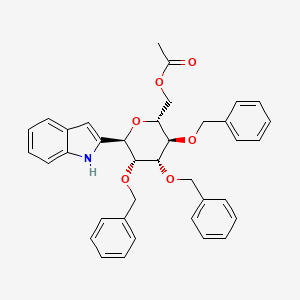
![(2S,3R,5R,8R,9S,10R,13R,14R,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13416143.png)
![Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate](/img/structure/B13416147.png)

